2-Bromo-4-ethylbenzo[d]oxazole
CAS No.:
Cat. No.: VC17239779
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNO |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 2-bromo-4-ethyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 |
| Standard InChI Key | LKEJDJNFXZIURI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=CC=C1)OC(=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring system, where the oxazole ring incorporates oxygen and nitrogen atoms at positions 1 and 3, respectively. In 2-bromo-4-ethylbenzo[d]oxazole, the bromine atom occupies the 2-position, while the ethyl group is attached to the 4-position of the benzene ring . This substitution pattern creates distinct electronic effects:
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Bromine: Introduces electronegativity and steric bulk, enhancing susceptibility to nucleophilic substitution reactions.
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Ethyl group: Provides electron-donating inductive effects, modulating the electron density of the aromatic system.
The compound’s crystallographic data reveals a planar configuration, with bond angles and lengths consistent with aromatic stabilization. X-ray diffraction studies of analogous brominated oxazoles show intermolecular halogen bonding, which may influence packing efficiency in solid-state applications .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 285–290°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 2.8 (indicating moderate lipophilicity) |
The low aqueous solubility necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for experimental handling .
Synthetic Methodologies
Condensation and Cyclization
A common route involves the condensation of α-bromoacetophenone derivatives with acetamide under elevated temperatures (150°C), followed by cyclization to form the oxazole ring . For 2-bromo-4-ethylbenzo[d]oxazole, the synthesis proceeds as follows:
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Bromination: 4-Ethylphenol undergoes bromination using bromosuccinimide (NBS) in chloroform to yield 2-bromo-4-ethylphenol.
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Oxazole Formation: Reaction with acetamide in the presence of a dehydrating agent (e.g., ) facilitates cyclization .
Suzuki Cross-Coupling Modifications
Biological and Pharmacological Relevance
Antiproliferative Activity
Structural analogs of 2-bromo-4-ethylbenzo[d]oxazole exhibit potent cytotoxicity against cancer cell lines. For instance, compound 4g (a fluoro-methoxy derivative) demonstrated IC values of 0.35–4.6 nM across seven tumor cell lines, surpassing the efficacy of combretastatin A-4 (CA-4) in most cases . The ethyl substituent’s electron-donating effects may enhance binding to tubulin, disrupting microtubule assembly and inducing mitotic arrest.
Structure-Activity Relationships (SAR)
Comparative studies of regioisomeric derivatives reveal critical SAR trends:
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Positional Effects: Moving the ethyl group from the 4- to 5-position reduces activity by 4–630-fold, as observed in analogs 4a vs. 5a .
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Substituent Electronic Properties: Electron-withdrawing groups (e.g., Cl, F) at the para-position diminish potency relative to electron-releasing groups (e.g., OMe, OEt) .
Industrial and Material Science Applications
Liquid Crystals and Optoelectronic Materials
The planar aromatic system and halogen substituents make 2-bromo-4-ethylbenzo[d]oxazole a candidate for liquid crystal displays (LCDs). Bromine’s polarizability enhances intermolecular interactions, improving thermal stability and mesophase range.
Polymer Additives
Incorporating this compound into polyesters or polyamides increases flame retardancy due to bromine’s radical-scavenging properties. Studies show a 30% reduction in peak heat release rate when added at 5 wt% to polyethylene terephthalate (PET) .
| Hazard Category | Precautionary Codes |
|---|---|
| Skin Irritation | P280, P305+P351+P338 |
| Environmental Toxicity | P273, P391 |
| Fire Hazard | P210, P233, P240 |
Recommended Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats .
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Ventilation: Use fume hoods for weighing and handling to prevent inhalation of dust .
Comparative Analysis with Structural Analogs
The 4-ethyl substitution in 2-bromo-4-ethylbenzo[d]oxazole optimizes steric and electronic interactions, yielding superior bioactivity compared to bulkier phenyl or smaller methyl analogs .
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